

Physical and chemical properties of 4-Aminooxane-4-carbonitrile

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Compound of Interest

Compound Name: 4-Aminooxane-4-carbonitrile

Cat. No.: B112695

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An In-depth Technical Guide to 4-Aminooxane-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific physical and chemical properties, experimental protocols, and biological activities of **4-Aminooxane-4-carbonitrile** is limited. This guide provides available data and supplements it with information on closely related compounds and general chemical principles to offer a comprehensive overview for research and development purposes.

Introduction

4-Aminooxane-4-carbonitrile, also known as 4-aminotetrahydro-2H-pyran-4-carbonitrile, is a heterocyclic compound featuring a saturated six-membered oxane (tetrahydropyran) ring.^{[1][2]} The structure is further characterized by the presence of both an amino and a nitrile group attached to the same carbon atom (C4), classifying it as an α -aminonitrile.^[3] α -Aminonitriles are versatile synthetic intermediates, notably serving as precursors for the synthesis of α -amino acids and various nitrogen-containing heterocycles.^{[4][5][6]} The oxane moiety is a common scaffold in medicinal chemistry, often employed to improve physicochemical properties such as solubility. Given its structural motifs, **4-Aminooxane-4-carbonitrile** holds potential as a building block in the design and synthesis of novel therapeutic agents.

Physicochemical Properties

Quantitative data for **4-Aminooxane-4-carbonitrile** is sparse and appears to be computationally predicted. The following table summarizes the available information.

Property	Value	Source
CAS Number	50289-12-8	[1] [7] [8]
Chemical Formula	C ₆ H ₁₀ N ₂ O	[1] [7]
Molecular Weight	126.16 g/mol	[1]
Density	1.111 g/cm ³	[1]
Boiling Point	260.777 °C at 760 mmHg	[1]
Flash Point	111.515 °C	[1]
Refractive Index	1.494	[1]
Appearance	Solid (predicted)	[2]
XLogP3	0.71818	[1]
PSA (Polar Surface Area)	59 Å ²	[1]

Chemical Properties and Reactivity

Detailed experimental studies on the chemical reactivity of **4-Aminooxane-4-carbonitrile** are not readily available. However, its reactivity can be inferred from the functional groups present: the α -aminonitrile moiety and the oxane ring.

- α -Aminonitrile Reactivity: The α -aminonitrile group is the most reactive site.
 - Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding α -amino acid, 4-aminooxane-4-carboxylic acid. This is a common transformation for α -aminonitriles.
 - Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, which would yield a vicinal

diamine.

- Reactions of the Amino Group: The primary amino group can undergo typical reactions such as acylation, alkylation, and Schiff base formation.
- Oxane Ring Stability: The oxane ring is generally stable under most conditions. However, strong acids at high temperatures could potentially lead to ring-opening reactions.

Experimental Protocols

Specific, validated experimental protocols for the synthesis and analysis of **4-Aminooxane-4-carbonitrile** are not published in peer-reviewed literature. Below is a proposed synthetic route based on the well-established Strecker synthesis of α -aminonitriles, followed by a general analytical characterization workflow.[9][10][11]

Proposed Synthesis via Strecker Reaction

The Strecker synthesis is a three-component reaction involving a ketone (or aldehyde), ammonia, and a cyanide source.[4][10] For the synthesis of **4-Aminooxane-4-carbonitrile**, tetrahydro-4H-pyran-4-one would be the appropriate starting ketone.

Reaction Scheme:

Tetrahydro-4H-pyran-4-one + Ammonia + Cyanide Source \rightarrow **4-Aminooxane-4-carbonitrile**

Materials:

- Tetrahydro-4H-pyran-4-one
- Ammonium chloride (NH₄Cl)
- Sodium cyanide (NaCN) or Potassium cyanide (KCN)
- Ammonium hydroxide (aqueous ammonia)
- Methanol or Ethanol
- Water

- Diethyl ether or other suitable extraction solvent

Procedure:

- In a well-ventilated fume hood, dissolve tetrahydro-4H-pyran-4-one (1 equivalent) in methanol.
- Add a solution of ammonium chloride (1.2 equivalents) in aqueous ammonia to the ketone solution and stir.
- In a separate flask, dissolve sodium cyanide (1.2 equivalents) in a minimal amount of water.
- Cool the ketone/ammonia mixture in an ice bath and slowly add the sodium cyanide solution dropwise, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).[\[10\]](#)
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
- Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude **4-Aminooxane-4-carbonitrile** by flash column chromatography or recrystallization.

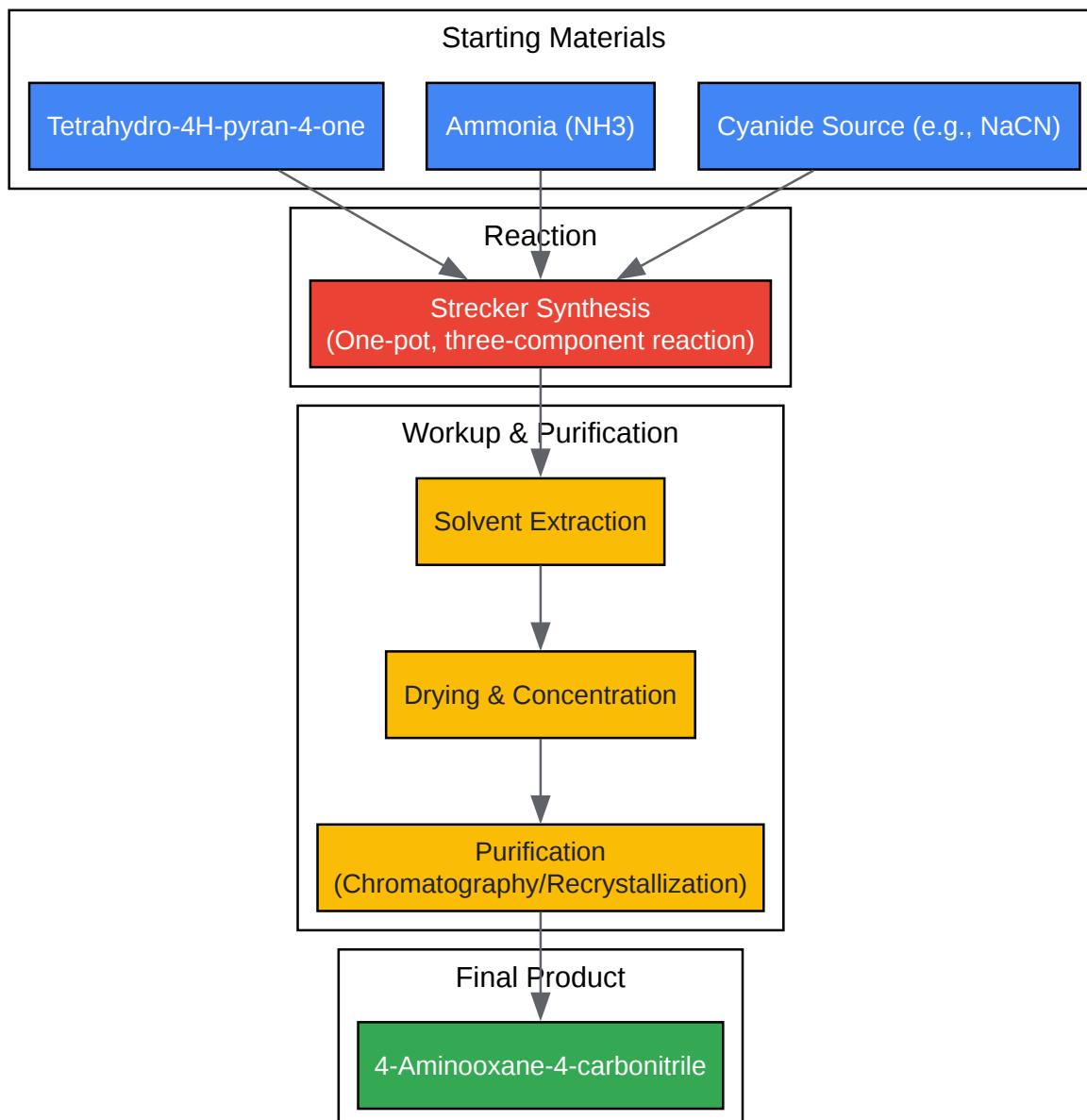
Analytical Characterization Workflow

To confirm the identity and purity of the synthesized **4-Aminooxane-4-carbonitrile**, a combination of spectroscopic and analytical techniques should be employed.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: To determine the proton environment, including the chemical shifts and coupling constants of the protons on the oxane ring.
 - ^{13}C NMR: To identify the number and types of carbon atoms, including the characteristic quaternary carbon of the aminonitrile at C4 and the carbons of the oxane ring.
- Infrared (IR) Spectroscopy: To identify the key functional groups. Expected characteristic peaks would include:
 - A weak to medium C≡N stretch around 2220-2260 cm^{-1} .
 - N-H stretching vibrations for the primary amine around 3300-3500 cm^{-1} .
 - C-O-C stretching for the ether linkage in the oxane ring around 1050-1150 cm^{-1} .
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[16]
- Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and oxygen, and to confirm the empirical formula.

Visualizations

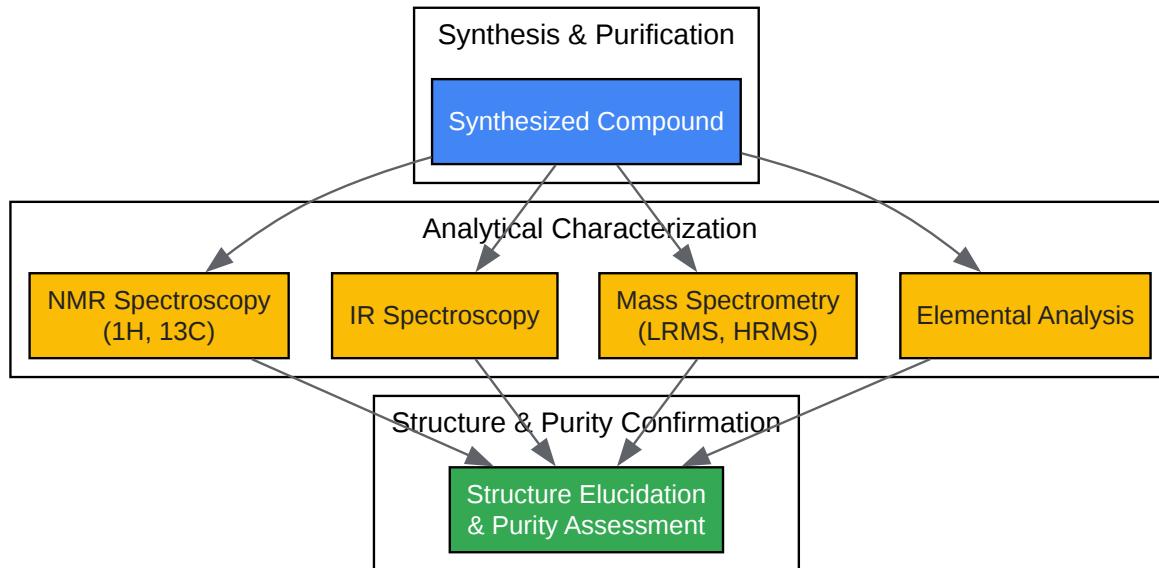
Proposed Synthetic Workflow



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Caption: Proposed synthetic workflow for **4-Aminooxane-4-carbonitrile**.

General Characterization Workflow



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Caption: General workflow for the characterization of a novel compound.

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available information regarding the biological activity or mechanism of action of **4-Aminooxane-4-carbonitrile**. Its structural similarity to other biologically active small molecules suggests that it could be a candidate for screening in various therapeutic areas. However, any such potential would need to be investigated through dedicated *in vitro* and *in vivo* studies.

Conclusion

4-Aminooxane-4-carbonitrile is a simple heterocyclic α -aminonitrile with potential as a building block in medicinal chemistry and organic synthesis. While specific experimental data is scarce, its physicochemical properties have been predicted, and its chemical reactivity can be inferred from its constituent functional groups. The proposed Strecker synthesis offers a viable route for its preparation, and a standard suite of analytical techniques can be used for its characterization. Further research is required to elucidate its chemical and biological properties fully.

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